Pantetheine 4'-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

4'-phosphopantetheine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

4'-Phosphopantetheine is a natural product found in Caenorhabditis elegans with data available.

4'-Phosphopantetheine

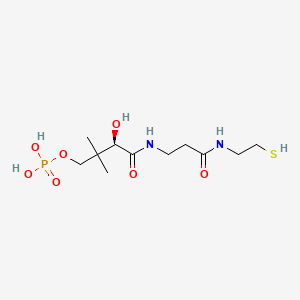

CAS No.: 2226-71-3

Cat. No.: VC1665691

Molecular Formula: C11H23N2O7PS

Molecular Weight: 358.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2226-71-3 |

|---|---|

| Molecular Formula | C11H23N2O7PS |

| Molecular Weight | 358.35 g/mol |

| IUPAC Name | [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] dihydrogen phosphate |

| Standard InChI | InChI=1S/C11H23N2O7PS/c1-11(2,7-20-21(17,18)19)9(15)10(16)13-4-3-8(14)12-5-6-22/h9,15,22H,3-7H2,1-2H3,(H,12,14)(H,13,16)(H2,17,18,19)/t9-/m0/s1 |

| Standard InChI Key | JDMUPRLRUUMCTL-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O |

| SMILES | CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O |

| Canonical SMILES | CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O |

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

The chemical structure of 4'-phosphopantetheine consists of three main components: a pantoic acid moiety, a β-alanine segment, and a cysteamine unit. These components are arranged linearly, with the phosphate group attached to the hydroxyl group at the 4' position of the pantoic acid portion. The terminal cysteamine portion contains the critical thiol (-SH) group that serves as the active site for acyl group attachment. The molecular formula of 4'-phosphopantetheine is C11H23N2O7PS, with a molecular weight of approximately 358.35 g/mol.

The compound exhibits conformational flexibility due to its linear structure, allowing it to adapt to different protein environments when functioning as a cofactor or prosthetic group. This structural flexibility is essential for its diverse biological functions, as it enables the molecule to position its reactive thiol group optimally for various enzymatic reactions.

Physical and Chemical Properties

4'-Phosphopantetheine possesses several physical and chemical properties that are critical to its biological function. The following table summarizes these key properties:

| Property | Characteristic | Significance |

|---|---|---|

| Solubility | Highly water-soluble | Enables function in aqueous cellular environments |

| Charge state | Negative at physiological pH | Contributes to binding interactions with proteins |

| Reactivity | Nucleophilic thiol group | Forms thioester bonds with carboxylic acids |

| Stability | Moderate stability in solution | Allows controlled turnover in biological systems |

| UV absorption | Maximum at approximately 220 nm | Useful for spectrophotometric detection |

| pKa of thiol group | Approximately 8.5 | Determines reactivity in different pH environments |

The thiol group's nucleophilicity is particularly important for the compound's biological function, as it enables the formation of energy-rich thioester bonds with carboxylic acids. These thioester bonds have a high free energy of hydrolysis, making them excellent for energy coupling in metabolic reactions.

Biosynthesis of 4'-Phosphopantetheine

Enzymatic Pathway and Regulation

The biosynthesis of 4'-phosphopantetheine begins with pantothenic acid (vitamin B5), which must be obtained from dietary sources in humans as they cannot synthesize it. The pathway involves several enzymatic steps:

-

Pantothenic acid is first phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantothenic acid, using ATP as the phosphate donor.

-

4'-phosphopantothenic acid is then condensed with cysteine by phosphopantothenoylcysteine synthetase to form 4'-phosphopantothenoylcysteine.

-

This intermediate undergoes decarboxylation by phosphopantothenoylcysteine decarboxylase to yield 4'-phosphopantetheine.

-

For incorporation into CoA, additional enzymatic steps are required, including adenylation and another phosphorylation.

The rate-limiting step in this pathway is typically the initial phosphorylation catalyzed by pantothenate kinase, which is subject to feedback inhibition by CoA and its thioesters. This regulatory mechanism ensures that the production of 4'-phosphopantetheine and subsequently CoA is maintained at appropriate levels according to cellular needs.

Integration with Metabolic Networks

The biosynthesis of 4'-phosphopantetheine is integrated with broader metabolic networks, particularly those involving amino acid metabolism, nucleotide metabolism, and energy regulation. Cysteine availability, for instance, can influence the rate of 4'-phosphopantetheine synthesis. Similarly, the ATP/ADP ratio affects the activity of pantothenate kinase, linking 4'-phosphopantetheine production to the cell's energy status.

Disruptions in this biosynthetic pathway can have profound effects on cellular metabolism, as evidenced by various genetic disorders associated with defects in CoA synthesis. For example, mutations in pantothenate kinase genes are associated with neurodegeneration with brain iron accumulation (NBIA), highlighting the importance of proper 4'-phosphopantetheine synthesis for normal cellular function.

Biological Functions in Metabolic Processes

Role in Coenzyme A Function

The primary biological role of 4'-phosphopantetheine is as the functional component of coenzyme A, where it provides the critical thiol group for acyl group activation and transfer. CoA participates in over 100 different metabolic reactions, including:

-

The tricarboxylic acid (TCA) cycle, where it facilitates the entry of pyruvate as acetyl-CoA

-

Fatty acid metabolism, including both synthesis and oxidation

-

Amino acid metabolism and degradation

-

Ketogenesis and cholesterol synthesis

-

Acetylation reactions, including histone acetylation for epigenetic regulation

In these reactions, the 4'-phosphopantetheine moiety of CoA forms thioester bonds with carboxylic acids, activating them for subsequent transformations. The high energy of these thioester bonds (approximately −31.5 kJ/mol) drives many otherwise unfavorable reactions, making CoA an essential cofactor for energy metabolism.

Function in Acyl Carrier Proteins

4'-Phosphopantetheine also serves as a prosthetic group in acyl carrier proteins (ACPs), which are central components of fatty acid synthases (FAS) and polyketide synthases (PKS). In these systems, 4'-phosphopantetheine is covalently attached to a conserved serine residue of the ACP via a phosphodiester bond. This attachment is catalyzed by 4'-phosphopantetheine transferases, converting the inactive apo-ACP to the active holo-ACP.

The extended structure of 4'-phosphopantetheine allows it to act as a flexible arm that shuttles acyl intermediates between different enzymatic domains during fatty acid synthesis. This "swinging arm" mechanism enables the growing fatty acid chain to reach various catalytic sites without requiring the release of intermediates into solution, thereby increasing efficiency and preventing the loss of energy-rich intermediates.

The following table compares the key functional aspects of 4'-phosphopantetheine in CoA versus ACPs:

| Aspect | In Coenzyme A | In Acyl Carrier Proteins |

|---|---|---|

| Attachment | Part of the CoA molecule | Covalently linked to serine residue |

| Mobility | Entire CoA molecule diffuses | "Swinging arm" within enzyme complex |

| Primary role | General metabolic cofactor | Specific biosynthetic pathways |

| Reaction types | Various acyl transfer reactions | Sequential assembly of fatty acids/polyketides |

| Cellular distribution | Throughout cellular compartments | Primarily cytosolic or organelle-specific |

Structural Integration in Carrier Proteins

Attachment Mechanism and Protein Interactions

The integration of 4'-phosphopantetheine into carrier proteins involves a post-translational modification catalyzed by phosphopantetheinyl transferases (PPTases). These enzymes transfer the 4'-phosphopantetheine moiety from CoA to a conserved serine residue in the carrier protein, forming a phosphodiester bond. This modification converts the inactive apo-form of the carrier protein to the active holo-form.

X-ray crystallographic studies have revealed that the attachment site for 4'-phosphopantetheine in carrier proteins typically involves a highly conserved sequence motif centered around the modified serine residue. The three-dimensional structure of the carrier protein creates a specific microenvironment that positions the 4'-phosphopantetheine arm optimally for interaction with partner enzymes and substrates.

Role in Fatty Acid and Polyketide Biosynthesis

Mechanistic Function in Fatty Acid Synthase Systems

In fatty acid synthase (FAS) systems, 4'-phosphopantetheine plays a pivotal role in the stepwise assembly of fatty acids. The process begins with the loading of a starter unit (typically acetyl-CoA) and extension units (malonyl-CoA) onto the 4'-phosphopantetheine arms of the acyl carrier protein domains. The 4'-phosphopantetheine then shuttles these substrates and growing intermediates between the various catalytic domains of the FAS complex.

The type I FAS found in mammals consists of a large multifunctional enzyme with all catalytic domains on a single polypeptide chain. In contrast, the type II FAS found in bacteria, plants, and mitochondria comprises separate enzymes for each catalytic step. In both systems, the 4'-phosphopantetheine prosthetic group performs the same fundamental role of substrate shuttling.

The following table outlines the sequential steps in fatty acid synthesis and the involvement of 4'-phosphopantetheine at each stage:

| Step | Enzyme | 4'-Phosphopantetheine Function |

|---|---|---|

| Initiation | Acetyl transferase | Accepts acetyl group from acetyl-CoA |

| Extension loading | Malonyl transferase | Accepts malonyl group from malonyl-CoA |

| Condensation | Ketoacyl synthase | Presents malonyl group for condensation with acetyl group |

| Reduction | Ketoacyl reductase | Holds β-ketoacyl intermediate for reduction |

| Dehydration | Dehydratase | Presents β-hydroxyacyl intermediate for dehydration |

| Reduction | Enoyl reductase | Holds trans-2-enoyl intermediate for reduction |

| Translocation | - | Shuttles extended acyl chain back to ketoacyl synthase |

| Release | Thioesterase | Holds completed fatty acid for hydrolytic release |

Extended Role in Secondary Metabolite Biosynthesis

Beyond fatty acid synthesis, 4'-phosphopantetheine plays a critical role in the biosynthesis of polyketides and non-ribosomal peptides, which are important classes of secondary metabolites with diverse biological activities. Polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs) utilize 4'-phosphopantetheine-modified carrier proteins to assemble complex natural products through mechanisms similar to fatty acid synthesis but with greater structural diversity.

In these systems, the 4'-phosphopantetheine arm can:

-

Accept a wider range of starter and extender units beyond acetyl and malonyl groups

-

Hold intermediates through multiple rounds of modification, including cyclization, methylation, and oxidation

-

Facilitate unusual reactions like clause condensations and heterocyclizations

-

Enable the incorporation of amino acids (in NRPSs) alongside acyl units

This versatility in substrate handling by 4'-phosphopantetheine contributes to the extraordinary structural diversity of polyketides and non-ribosomal peptides, which include many clinically important antibiotics, immunosuppressants, and antitumor agents.

Analytical Methods for Detection and Quantification

Spectroscopic and Chromatographic Approaches

Various analytical methods have been developed to detect, identify, and quantify 4'-phosphopantetheine in biological samples. These methods are essential for studying the compound's role in metabolism and for diagnosing conditions related to its dysfunction.

The following table summarizes the principal analytical techniques used for 4'-phosphopantetheine analysis:

| Analytical Method | Principle | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV | Separation by hydrophobicity; detection by UV absorption | Relatively simple; good for purified samples | Limited sensitivity; interference from biological matrices |

| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry | High specificity and sensitivity; can detect derivatives | Expensive equipment; complex method development |

| Enzymatic assays | Detection through coupled enzyme reactions | Can measure in complex biological samples | Indirect measurement; dependent on enzyme specificity |

| NMR spectroscopy | Nuclear magnetic resonance of specific nuclei | Provides structural information; non-destructive | Low sensitivity; requires substantial sample amounts |

| Radioactive labeling | Tracking of isotopically labeled compounds | High sensitivity; can follow metabolic fate | Requires radioactive materials; special handling |

These methods have enabled researchers to track the incorporation of 4'-phosphopantetheine into carrier proteins, monitor the activity of enzymes involved in its metabolism, and quantify the compound in various biological contexts.

Mass Spectrometric Analysis of Protein Modification

Mass spectrometry has emerged as a particularly powerful tool for analyzing 4'-phosphopantetheine modifications on carrier proteins. Modern techniques allow for:

-

Identification of the exact attachment site of 4'-phosphopantetheine

-

Differentiation between apo- and holo-forms of carrier proteins

-

Characterization of acyl intermediates attached to the 4'-phosphopantetheine arm

-

Quantification of the degree of protein phosphopantetheinylation

Recent developments in top-down proteomics and native mass spectrometry have further enhanced the ability to analyze intact carrier proteins with their 4'-phosphopantetheine modifications. These approaches provide valuable information about the dynamics of acyl transfer reactions and the specificity of phosphopantetheinyl transferases in complex biosynthetic systems.

Medical and Biotechnological Significance

Pathological Conditions and Therapeutic Applications

Disruptions in 4'-phosphopantetheine metabolism have been implicated in several pathological conditions. Most notably, defects in pantothenate kinase activity, which catalyzes the first step in 4'-phosphopantetheine synthesis, are associated with pantothenate kinase-associated neurodegeneration (PKAN), a rare genetic disorder characterized by progressive neurodegeneration and iron accumulation in the brain.

Research has also suggested potential links between 4'-phosphopantetheine metabolism and:

-

Metabolic disorders, including diabetes and obesity

-

Neurodegenerative conditions beyond PKAN

-

Cancer metabolism, particularly in pathways involving fatty acid synthesis

-

Cardiac dysfunction, related to energy metabolism alterations

From a therapeutic perspective, modulating 4'-phosphopantetheine availability or the activity of enzymes involved in its metabolism represents a potential strategy for treating various conditions. For instance, inhibitors of fatty acid synthase (which relies on 4'-phosphopantetheine-modified ACP) have shown promise as anticancer agents.

Biotechnological Applications and Future Directions

The understanding of 4'-phosphopantetheine biology has led to several biotechnological applications:

-

Engineering of phosphopantetheinyl transferases with altered specificities for activating recombinant carrier proteins

-

Development of chemical probes for studying 4'-phosphopantetheine-dependent processes

-

Creation of synthetic biosynthetic pathways incorporating 4'-phosphopantetheine-dependent enzymes for producing valuable compounds

-

Design of inhibitors targeting 4'-phosphopantetheine-dependent processes in pathogenic organisms

Future research directions include exploring the potential of 4'-phosphopantetheine as a biomarker for metabolic disorders, developing more effective analytical methods for studying its metabolism, and further elucidating its role in complex cellular processes. The continued investigation of this crucial compound promises to yield valuable insights for both basic science and applied biomedical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume